![molecular formula C20H18FN5O3S3 B1682786 (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide CAS No. 1164464-14-5](/img/structure/B1682786.png)

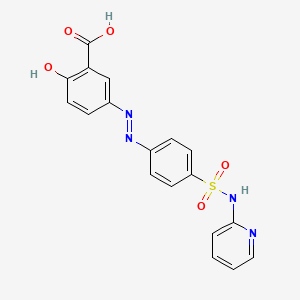

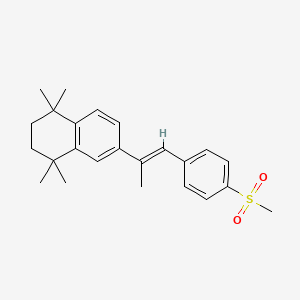

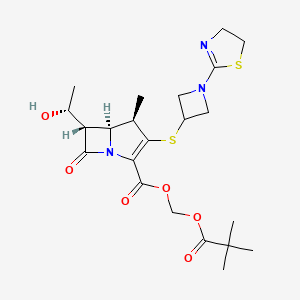

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

Descripción general

Descripción

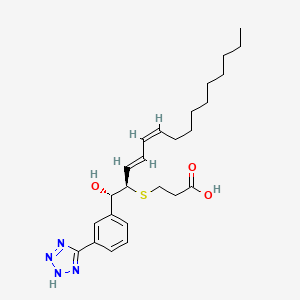

Prostaglandin E2 (PGE2; ) evokes distinct responses through four different ‘E prostanoid’ (EP) receptors. EP2 is a G protein-coupled receptor that has diverse roles, including those in cancer, inflammation, and neuroprotection. TG6-129 is an antagonist of the EP2 receptor, suppressing PGE2-induced elevation of cAMP in cells expressing EP2 with an IC50 value of 1.6 µM. It is without effect on EP4, DP1, IP, and β2-adrenergic receptors. TG6-129 reduces the expression of COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α induced by the EP2-selective agonist butaprost in P388D1 macrophages. It has low cell cytotoxicity (CC50 = 326 µM), prolonged plasma half-life, and does not cross the blood-brain barrier.

TG6-129 is an antagonist of the EP2 receptor, suppressing PGE2-induced elevation of cAMP in cells expressing EP2 with an IC50 value of 1.6 µM. It is without effect on EP4, DP1, IP, and β2-adrenergic receptors. TG6-129 reduces the expression of COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α induced by the EP2-selective agonist butaprost in P388D1 macrophages.

Aplicaciones Científicas De Investigación

TG6-129, also known as (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide or SMR000171256, has several scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

EP2 Receptor Antagonism

TG6-129 acts as an antagonist of the EP2 receptor, which is involved in various physiological processes including inflammation and pain perception. It suppresses prostaglandin E2 (PGE2)-induced elevation of cAMP in cells expressing EP2 .

Anti-inflammatory Effects

The compound has been shown to reduce the expression of inflammatory cytokines such as COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α in macrophages .

Cancer Research

TG6-129 has demonstrated potential in cancer research by suppressing the growth of neuroblastoma xenografts in mice through anti-inflammatory, antiangiogenic, and apoptotic effects .

Osteoclastogenesis Inhibition

It inhibits RANKL-induced osteoclast formation, which is crucial for bone health and diseases related to bone density .

Signal Transduction Mechanisms

The compound’s mechanism of cell activation involves both G-protein-dependent and G-protein-independent pathways .

Potential Clinical Applications

While specific clinical trials are not detailed in the search results, TG6-129’s mechanisms of action suggest potential applications in cancer prevention and therapy .

Mecanismo De Acción

Target of Action

TG6-129 primarily targets the EP2 receptor , a G protein-coupled receptor that plays diverse roles in various biological processes . The EP2 receptor is associated with prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution .

Mode of Action

TG6-129 acts as an antagonist of the EP2 receptor . It suppresses the elevation of cyclic AMP (cAMP) in cells expressing EP2 induced by PGE2, a prostaglandin . This interaction with its target leads to a series of changes in the cellular environment.

Biochemical Pathways

The interaction of TG6-129 with the EP2 receptor affects the prostaglandin signaling pathway . By antagonizing the EP2 receptor, TG6-129 can reduce the expression of several inflammatory markers, including COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α . These changes can have significant downstream effects, potentially influencing various biological processes such as inflammation and pain perception .

Pharmacokinetics

The pharmacokinetic properties of TG6-129 are characterized by low cell cytotoxicity and a prolonged plasma half-life .

Result of Action

The action of TG6-129 leads to molecular and cellular effects that can have significant implications for health and disease. For instance, TG6-129 has been shown to reduce the expression of several inflammatory markers . In the context of neuroblastoma, TG6-129 has been found to substantially impair the growth of human neuroblastoma xenografts and the associated angiogenesis in mice .

Propiedades

IUPAC Name |

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMVOANBVDZNG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

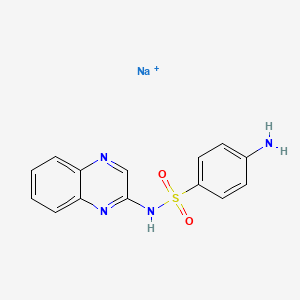

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.